

# Application of MRS 2211 in Calcium Imaging Assays

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## Compound of Interest

Compound Name: MRS 2211

Cat. No.: B1191872

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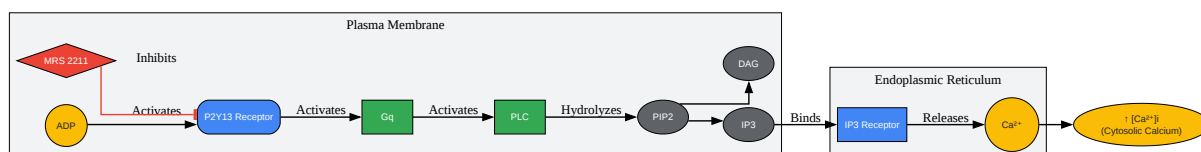
## Introduction

**MRS 2211** is a potent and selective competitive antagonist for the P2Y<sub>13</sub> receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).<sup>[1][2]</sup> The P2Y<sub>13</sub> receptor is involved in various physiological processes, and its activation typically leads to the inhibition of adenylyl cyclase through a G<sub>ai</sub>-coupled mechanism.<sup>[3][4]</sup> However, studies have also demonstrated its coupling to G<sub>αq</sub>, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ( $[Ca^{2+}]_i$ ).<sup>[3][5][6]</sup> This makes the monitoring of intracellular calcium a critical method for studying P2Y<sub>13</sub> receptor activity. Calcium imaging assays, often employing fluorescent indicators like Fluo-4 AM, provide a robust platform to investigate the effects of **MRS 2211** on P2Y<sub>13</sub> receptor signaling. This application note provides detailed protocols and data for utilizing **MRS 2211** in such assays.

## P2Y<sub>13</sub> Receptor Signaling Pathway

The activation of the P2Y<sub>13</sub> receptor by its endogenous agonist, ADP, can initiate a signaling cascade that results in an increase in intracellular calcium. This process begins with the activation of a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. **MRS 2211** acts by competitively

binding to the P2Y13 receptor, thereby preventing ADP from binding and initiating this signaling cascade.



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**P2Y13 receptor signaling pathway leading to calcium mobilization.**

## Pharmacological and Quantitative Data

The following table summarizes the key pharmacological properties of **MRS 2211** and its observed effects in calcium imaging assays.

Parameter	Value	Cell Type / System	Reference
Receptor Target	P2Y13	-	[1]
Action	Competitive Antagonist	-	[1]
pIC <sub>50</sub>	5.97	Human P2Y13 Receptor	[1]
Selectivity	>20-fold over P2Y1 and P2Y12 receptors	-	[1]
Effective Concentration	10 µM	Vasa Vasorum Endothelial Cells (VVEC)	[7]
Effect on [Ca <sup>2+</sup> ] <sub>i</sub>	Significantly blocks ADP-induced increase	Cultured dorsal spinal cord microglia	[5]
Effect on [Ca <sup>2+</sup> ] <sub>i</sub>	Inhibits 2MeSADP-induced mobilization	Cerebellar granule neurons	[3]

## Experimental Protocol: Calcium Imaging Assay Using MRS 2211

This protocol outlines a general procedure for assessing the antagonistic activity of **MRS 2211** on P2Y13 receptors by measuring changes in intracellular calcium using the fluorescent indicator Fluo-4 AM.

Materials:

- Cells expressing P2Y13 receptors (e.g., cultured microglia, vasa vasorum endothelial cells) [5][7]
- Cell culture medium
- MRS 2211**
- P2Y13 receptor agonist (e.g., ADP or 2MeSADP)

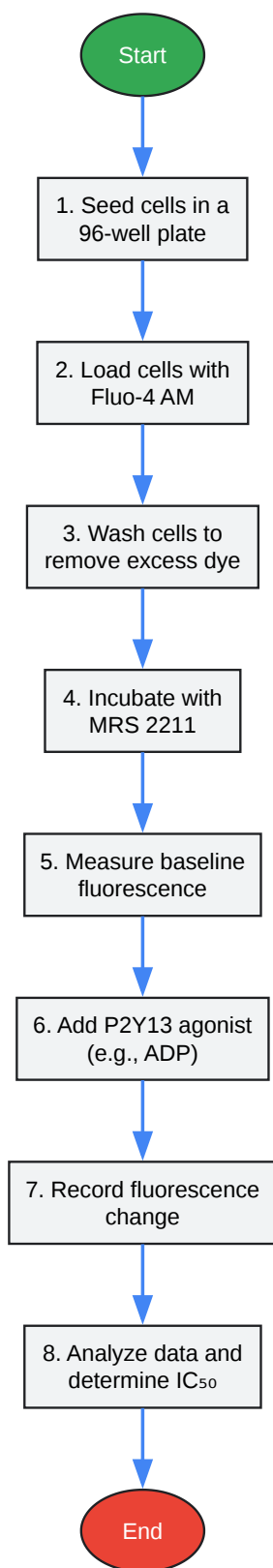
- Fluo-4 AM
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Probenecid (optional, to prevent dye extrusion)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader or fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)

#### Procedure:

- Cell Seeding:
  - Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
  - Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Preparation of Reagents:
  - **MRS 2211** Stock Solution: Prepare a stock solution of **MRS 2211** in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mM. Store at -20°C.
  - Agonist Stock Solution: Prepare a stock solution of the P2Y<sub>13</sub> agonist (e.g., ADP) in a suitable buffer at a concentration of 10 mM. Store at -20°C.
  - Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using, add probenecid to a final concentration of 2.5 mM.
- Dye Loading:
  - Remove the culture medium from the wells.

- Wash the cells once with 100  $\mu$ L of HBSS.
- Add 100  $\mu$ L of the Fluo-4 AM loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.[8]
- Cell Washing:
  - Remove the Fluo-4 AM loading buffer.
  - Wash the cells twice with 100  $\mu$ L of HBSS to remove excess dye.
  - After the final wash, add 100  $\mu$ L of HBSS to each well.
- Antagonist Incubation:
  - Prepare serial dilutions of **MRS 2211** in HBSS to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100  $\mu$ M).
  - Add the diluted **MRS 2211** solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (buffer without **MRS 2211**).
- Calcium Measurement:
  - Place the microplate in the fluorescence plate reader.
  - Establish a baseline fluorescence reading for each well for 1-2 minutes.
  - Add the P2Y<sub>13</sub> agonist (e.g., ADP) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC<sub>80</sub>).
  - Immediately begin recording the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for 3-5 minutes.
- Data Analysis:
  - The change in fluorescence ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence ( $F_0$ ) from the peak fluorescence ( $F$ ) after agonist addition ( $\Delta F = F - F_0$ ).

- Normalize the data by expressing the change in fluorescence as a ratio of the baseline fluorescence ( $\Delta F/F_0$ ).
- Plot the normalized fluorescence response against the concentration of **MRS 2211** to generate a dose-response curve and determine the  $IC_{50}$  value.



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